

# An In-depth Technical Guide to N-(2-aminoethyl)-1H-indole-2-carboxamide

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## Compound of Interest

Compound Name: Indole-C2-amide-C2-NH2

Cat. No.: B12407169

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Version: 1.0

Authored For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "**Indole-C2-amide-C2-NH2**" is not a standard chemical name. This document addresses the chemical structure most accurately represented by this description: N-(2-aminoethyl)-1H-indole-2-carboxamide. Data for this specific molecule is limited; therefore, this guide incorporates information from the broader class of indole-2-carboxamide derivatives to provide a comprehensive overview of its potential chemical properties, synthesis, and biological activities.

## Executive Summary

The indole-2-carboxamide scaffold is a significant pharmacophore in medicinal chemistry, demonstrating a wide array of biological activities.<sup>[1]</sup> Derivatives of this core structure have been investigated for their potential as antitumor, anti-inflammatory, antitubercular, antibacterial, and antifungal agents.<sup>[1]</sup> This guide provides a detailed overview of the structure, chemical properties, synthesis, and potential biological significance of N-(2-aminoethyl)-1H-indole-2-carboxamide, a specific derivative of this versatile scaffold. The document includes detailed experimental protocols and visual diagrams of synthetic and signaling pathways to support further research and development in this area.

## Chemical Structure and Properties

N-(2-aminoethyl)-1H-indole-2-carboxamide features a central indole ring with a carboxamide group at the C2 position. The amide nitrogen is connected to a two-carbon ethyl chain terminating in a primary amine.

Chemical Structure:

Figure 1: General structure of the amide-C2-NH2 side chain at the indole C2 position.

While experimental data for the specific target molecule is not readily available, computed properties for a closely related analog, N-(2-aminoethyl)-5-hydroxy-1H-indole-2-carboxamide, have been reported and are summarized in the table below.<sup>[2]</sup> These values provide an estimation of the physicochemical characteristics of this class of compounds.

Table 1: Computed Physicochemical Properties for N-(2-aminoethyl)-5-hydroxy-1H-indole-2-carboxamide<sup>[2]</sup>

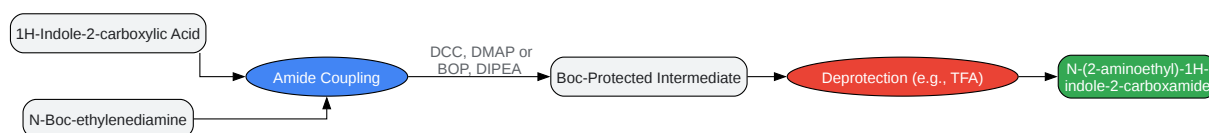
Property	Value	Reference
Molecular Formula	C11H13N3O2	PubChem CID: 110833507
Molecular Weight	219.24 g/mol	PubChem CID: 110833507
XLogP3-AA	0.4	PubChem CID: 110833507
Hydrogen Bond Donor Count	4	PubChem CID: 110833507
Hydrogen Bond Acceptor Count	3	PubChem CID: 110833507
Rotatable Bond Count	3	PubChem CID: 110833507
Exact Mass	219.100776666 Da	PubChem CID: 110833507
Topological Polar Surface Area	91.1 Å <sup>2</sup>	PubChem CID: 110833507
Heavy Atom Count	16	PubChem CID: 110833507

## Synthesis and Experimental Protocols

The synthesis of indole-2-carboxamides generally follows a convergent strategy involving the coupling of an indole-2-carboxylic acid with a suitable amine.<sup>[3][4][5]</sup>

## General Synthetic Workflow

The primary method for synthesizing N-(2-aminoethyl)-1H-indole-2-carboxamide involves the amide coupling of 1H-indole-2-carboxylic acid with ethylenediamine. To prevent side reactions, the ethylenediamine is typically used with one amine group protected (e.g., as a Boc-monoprotected derivative), followed by a deprotection step.



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Caption: General workflow for the synthesis of N-(2-aminoethyl)-1H-indole-2-carboxamide.

## Detailed Experimental Protocol: Amide Coupling

The following protocol is a generalized procedure based on standard methods for the synthesis of indole-2-carboxamides.[3][4]

- **Preparation of Reactants:** Dissolve 1H-indole-2-carboxylic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile (ACN).
- **Activation of Carboxylic Acid:** Add a coupling agent, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP, 1.5 equivalents), and a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2 equivalents), to the solution. Stir the mixture at room temperature for 10-20 minutes to activate the carboxylic acid.[4]
- **Amine Addition:** Add the mono-protected amine, N-Boc-ethylenediamine (1.2 equivalents), to the reaction mixture.
- **Reaction:** Allow the reaction to stir overnight at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

- **Workup and Purification:** Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with an aqueous acid solution (e.g., 10% HCl), a basic solution (e.g., 5% NaHCO<sub>3</sub>), water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.<sup>[1]</sup>
- **Deprotection:** The resulting Boc-protected intermediate is dissolved in a solvent like DCM, and trifluoroacetic acid (TFA) is added to remove the Boc protecting group. After stirring, the solvent is evaporated, and the final product is often isolated as a salt or neutralized to yield the free amine.

## Potential Biological Activity and Signaling Pathways

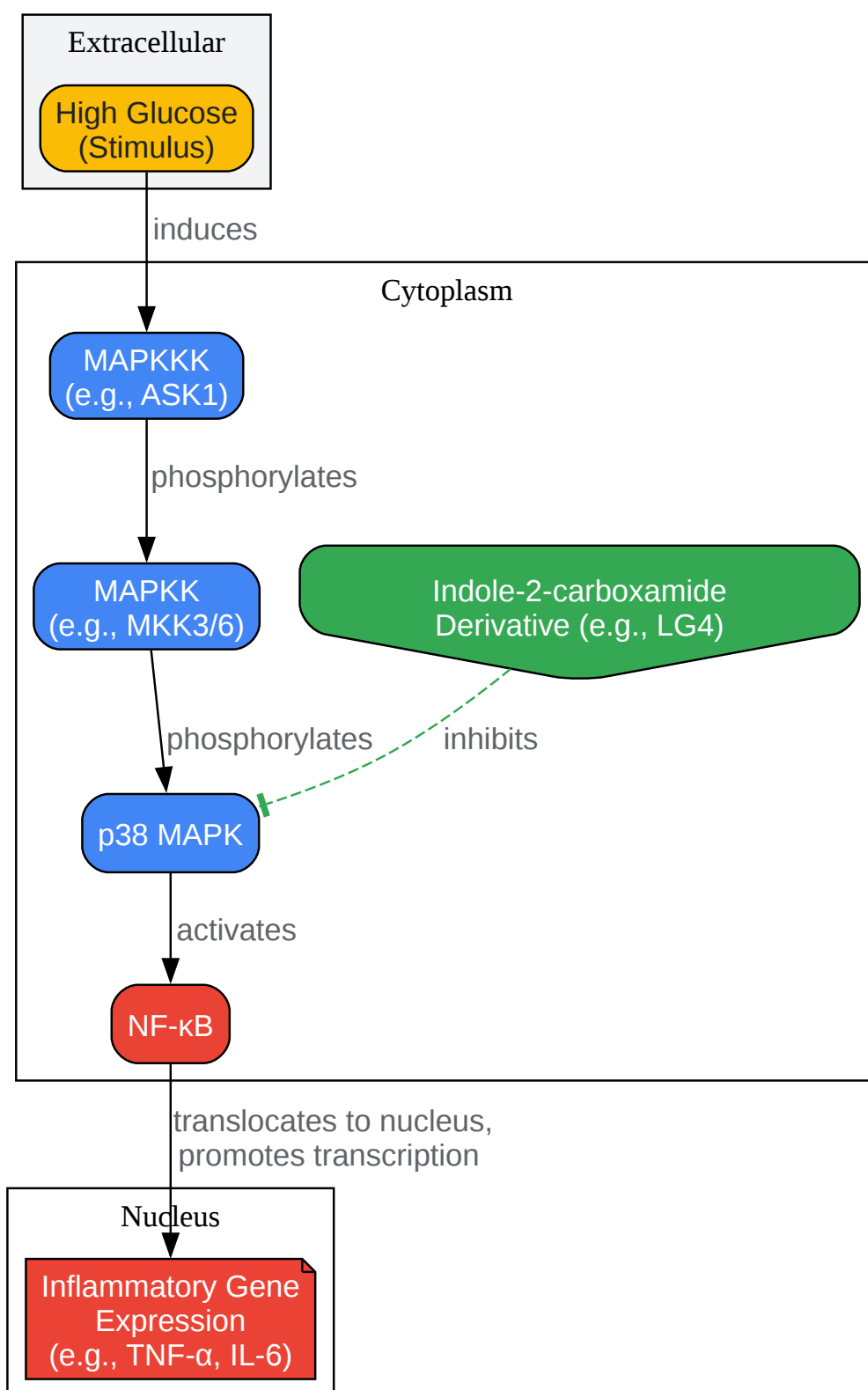
While the specific biological targets of N-(2-aminoethyl)-1H-indole-2-carboxamide are not defined in the literature, the indole-2-carboxamide class of molecules exhibits a wide range of pharmacological activities.

Table 2: Summary of Biological Activities of Indole-2-Carboxamide Derivatives

Biological Activity	Molecular Target/Pathway	Reference
Antitubercular	Mycobacterial membrane protein large 3 (MmpL3) transporter	<sup>[3][6]</sup>
Antiproliferative	EGFR, BRAFV600E, VEGFR-2, CDK2	<sup>[5][7]</sup>
Anti-inflammatory	MAPK/NF-κB signaling pathway	<sup>[8]</sup>
Antiviral	Alphavirus replication inhibition	<sup>[9]</sup>
Neuromodulatory	Allosteric modulator of the cannabinoid CB1 receptor	<sup>[10]</sup>
Ion Transport Inhibition	Na <sup>+</sup> /H <sup>+</sup> exchanger (NHE)	<sup>[11]</sup>

## Anti-inflammatory Activity: MAPK Signaling Pathway

One notable derivative, LG4, has been shown to exert anti-inflammatory effects by inhibiting the MAPK-mediated inflammatory response.[8] This pathway is a critical regulator of cellular processes, including inflammation, and its inhibition represents a promising therapeutic strategy.



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